molecular formula C11H11FN2S B2768512 4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole CAS No. 862977-14-8

4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole

Cat. No. B2768512
CAS RN: 862977-14-8
M. Wt: 222.28
InChI Key: SJGGLKSUAAYCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzothiazole moiety, which is a heterocyclic compound containing sulfur and nitrogen .


Synthesis Analysis

The synthesis of compounds like 4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design biologically active compounds. Key features include efficient exploration of pharmacophore space due to sp³ hybridization, stereogenicity of carbons, and non-planarity (referred to as “pseudorotation”). Researchers have synthesized bioactive molecules containing the pyrrolidine ring and its derivatives. These compounds exhibit target selectivity and diverse pharmacological profiles .

Antimicrobial Properties

Thiazoles, including 4-fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole, have shown promising antimicrobial activity. For instance, derivatives with thiol-substituted triazole or oxadiazole moieties demonstrated potent inhibitory effects against microbial pathogens .

Antitumor and Cytotoxic Activity

Certain thiazole derivatives exhibit antitumor and cytotoxic effects. For example, a compound containing a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide scaffold demonstrated significant activity against prostate cancer cells .

Inhibition of Specific Protein Targets

Researchers have explored the binding conformation of pyrrolidine-containing compounds to specific protein targets. Understanding the spatial orientation of substituents and stereoisomers is crucial for designing drug candidates with distinct biological profiles .

Chemical Biology and Enzyme Inhibition

The pyrrolidine ring’s stereochemistry influences its binding mode to enantioselective proteins. Investigating the structure–activity relationship (SAR) of pyrrolidine-based molecules provides insights into enzyme inhibition and potential therapeutic applications .

Materials Science and Organic Electronics

Thiazole derivatives have been investigated for their electronic properties. Incorporating 4-fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole into organic semiconductors may enhance charge transport and improve device performance in organic electronics .

Future Directions

The future directions for the research and development of 4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole could involve further exploration of its biological activities and potential applications in medicinal chemistry. This could include the design of new pyrrolidine compounds with different biological profiles , as well as the development of new benzothiazole derivatives with enhanced anti-tubercular activity .

properties

IUPAC Name

4-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2S/c12-8-4-3-5-9-10(8)13-11(15-9)14-6-1-2-7-14/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGGLKSUAAYCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327282
Record name 4-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

862977-14-8
Record name 4-fluoro-2-pyrrolidin-1-yl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.